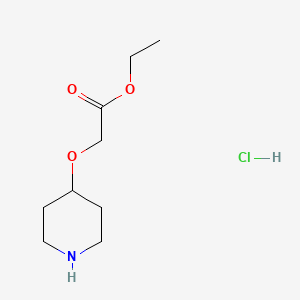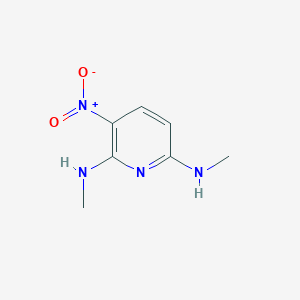![molecular formula C17H18FN3O2 B1375936 tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1395493-32-9](/img/structure/B1375936.png)
tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Overview
Description
Tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (TBFPPC) is an organic compound that has been used in various scientific and medical research applications. TBFPPC is a fluorinated derivative of pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, which is a heterocyclic compound containing both nitrogen and oxygen atoms. It has a wide range of applications in the fields of organic synthesis, drug discovery, and biochemical research. TBFPPC has been used as a building block in the synthesis of various other organic compounds, as well as in the development of new drugs.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
- Interaction with Glycine Esters : The reaction of similar pyrimidine derivatives with glycine esters leads to the synthesis of new pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, suggesting potential for generating a range of biologically active compounds (Zinchenko et al., 2018).
Antimalarial Applications
- Lead Compound Selection for Malaria : Analogues of this compound, specifically JPC-3210, have been investigated for their antimalarial properties, demonstrating superior in vitro activity against multidrug-resistant Plasmodium falciparum (Chavchich et al., 2016).
Synthesis of Fluorinated Pyrrolopyridine and Pyrimidine Nucleosides
- Synthesis of ADA and IMPDH Inhibitors : This compound is involved in the synthesis of novel adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors, indicating its role in the development of new therapeutic agents (Iaroshenko et al., 2009).
Chemical and Structural Studies
- X-ray Diffraction and Antibacterial Activity : The related compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has been synthesized and studied for its structural properties and potential antibacterial activity (Sanjeevarayappa et al., 2015).
Cyclometalation and Bond Activation Studies
- Cyclometalation and Agostic Interaction : Research demonstrates that 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a structurally related compound, can undergo cyclometalation with K(2)PtCl(4), leading to the activation of both sp(2) and sp(3) C-H bonds, highlighting its potential in the field of organometallic chemistry (Crosby et al., 2009).
Histamine H4 Receptor Ligand Studies
- Optimization for H4 Receptor Ligands : A series of 2-aminopyrimidines, structurally similar to the compound , have been synthesized and optimized for potency as ligands of the histamine H4 receptor, suggesting potential therapeutic applications (Altenbach et al., 2008).
Mechanism of Action
Target of Action
Similar pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to inhibit the conversion of the inactive form of folic acid into an active form, which is crucial to make some building blocks required for dna production .
Result of Action
Similar compounds have been shown to affect the capacity of cells to repair and replicate by inhibiting key enzymes .
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis . The interaction with HMG-CoA reductase suggests that the compound may act as an inhibitor, potentially reducing cholesterol levels in biological systems. Additionally, the compound’s fluorophenyl group may enhance its binding affinity to specific protein targets, leading to more effective inhibition or modulation of enzyme activity.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By affecting these pathways, the compound can alter gene expression patterns, leading to changes in cellular behavior and function. Furthermore, the compound’s impact on cellular metabolism may result in altered energy production and utilization, affecting overall cell health and viability.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can inhibit or activate their functions. For example, its interaction with HMG-CoA reductase involves binding to the enzyme’s active site, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . Additionally, the compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Prolonged exposure to light or heat may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation or metabolic clearance.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing cholesterol levels or modulating cell signaling pathways without causing significant toxicity . At higher doses, the compound may induce adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while doses above this range result in toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with HMG-CoA reductase is a key example, as it inhibits the enzyme’s activity, leading to reduced cholesterol biosynthesis . Additionally, the compound may affect other metabolic pathways by modulating the activity of enzymes involved in energy production, lipid metabolism, and detoxification processes. These interactions can alter the overall metabolic state of cells and tissues, influencing their function and health.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its biological activity. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles, affecting its localization and accumulation. The compound’s distribution within tissues can also influence its efficacy and toxicity, as different tissues may have varying capacities for uptake and metabolism.
Subcellular Localization
The subcellular localization of This compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In these compartments, the compound can interact with specific biomolecules, influencing their activity and function. For example, localization to the nucleus may allow the compound to modulate gene expression by interacting with transcription factors, while localization to the mitochondria may affect energy production and apoptosis.
Properties
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-17(2,3)23-16(22)21-9-12-8-19-15(20-14(12)10-21)11-4-6-13(18)7-5-11/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZZUVBMFWOVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856756 | |
| Record name | tert-Butyl 2-(4-fluorophenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-32-9 | |
| Record name | tert-Butyl 2-(4-fluorophenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)
![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)
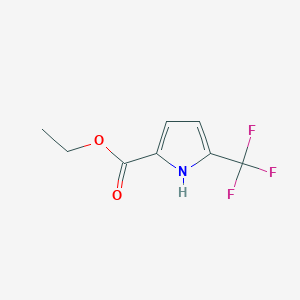

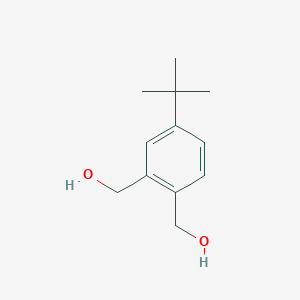


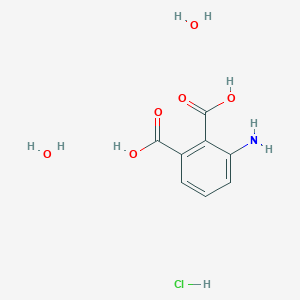
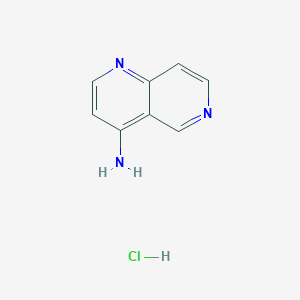


![2-Bromo-5-nitrobenzo[D]thiazole](/img/structure/B1375873.png)
